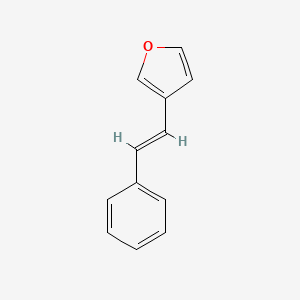

(E)-3-styrylfuran

Description

Significance of Furan-Based Conjugated Systems in Modern Organic Chemistry

Furan-based conjugated systems are of considerable importance in modern organic chemistry. numberanalytics.comnih.gov Furan (B31954) itself is an electron-rich, five-membered heterocyclic compound that can participate in various chemical reactions. nih.govnumberanalytics.com When incorporated into a larger conjugated system, the furan ring can significantly influence the electronic and structural properties of the molecule.

The inclusion of furan in conjugated systems can lead to several beneficial properties, including enhanced conjugation, improved solubility, and desirable transport properties. nih.govresearchgate.net These characteristics make them valuable in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to derive furan from renewable resources also adds to its appeal from a green chemistry perspective. researchgate.net

Overview of Styrylfuran Derivatives in Synthetic and Materials Research

Styrylfuran derivatives, which include compounds like (E)-3-styrylfuran, are a specific class of furan-based conjugated systems that have garnered attention in both synthetic and materials research. The styryl group, with its phenyl ring, extends the π-conjugation of the furan core, leading to interesting photophysical properties.

In synthetic research, the development of efficient methods for the synthesis of styrylfuran derivatives is an active area. Traditional methods like the Wittig reaction have been employed, but newer, more flexible techniques are continuously being explored. nih.govscispace.com For instance, N-heterocyclic carbene (NHC) and Brønsted acid catalysis have been used to create highly functionalized styrylfurans. nih.govacs.org These synthetic advancements allow for the creation of a wide variety of styrylfuran structures with tailored properties.

In materials research, styrylfuran derivatives are being investigated for their potential as fluorescent dyes and in optoelectronics. nih.govvulcanchem.com The extended π-conjugation in these molecules often results in strong absorption of UV or visible light and subsequent fluorescence emission. vulcanchem.com The specific wavelengths of absorption and emission can be tuned by adding different substituents to the furan or phenyl rings, making them adaptable for various applications, including bioimaging. nih.gov

Scope and Objectives of Research on this compound and its Analogues

The research focused on this compound and its analogues is driven by the desire to understand and exploit the unique properties arising from their specific molecular structure. The primary objectives of this research can be broadly categorized as follows:

Synthesis and Characterization: A major focus is the development of novel and efficient synthetic routes to this compound and its derivatives. This includes the exploration of various catalytic systems, such as palladium-catalyzed Heck reactions, to achieve high yields and stereoselectivity for the desired (E)-isomer. nih.govorganic-chemistry.orgmasterorganicchemistry.com Once synthesized, these compounds are thoroughly characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm their structure. scispace.comacs.org

Investigation of Photophysical Properties: A significant portion of the research is dedicated to studying the photophysical properties of these compounds. This involves measuring their absorption and fluorescence spectra, quantum yields, and excited-state lifetimes. acs.orgmdpi.com The goal is to understand how the molecular structure, including the position of the styryl group on the furan ring and the presence of various substituents, influences these properties.

Exploration of Applications: The ultimate objective is to harness the properties of this compound and its analogues for practical applications. This includes their potential use as building blocks for advanced materials, fluorescent probes in biological systems, and components in organic electronic devices. numberanalytics.comnumberanalytics.com Research in this area often involves collaborative efforts between synthetic chemists, materials scientists, and biologists.

A comparative study of different styrylfuran isomers, such as 2-styrylfuran (B12915740) versus 3-styrylfuran, is also a key aspect of this research. Understanding the structure-property relationships between these isomers is crucial for the rational design of new molecules with specific, desired functionalities. For example, studies have shown that the position of the styryl group can influence the molecule's tendency to undergo intra- or intermolecular cycloaddition reactions upon irradiation. irb.hr

Interactive Data Table: Photophysical Properties of Selected Styrylfuran Derivatives

The following table summarizes key photophysical data for a selection of styrylfuran derivatives, illustrating the impact of substituents on their absorption and emission characteristics.

| Compound | Substituent (R) | Absorption Max (λmaxabs) [nm] | Molar Attenuation Coefficient (ε) [M-1cm-1] | Emission Max (λmaxem) [nm] | Fluorescence Quantum Yield (Φf) |

| 4a | H | 375 | 29,800 | 434 | 0.44 |

| 4l | 4-OMe | 381 | 25,300 | 445 | 0.73 |

| 4j | 2-NO2 | 368 | 28,500 | - | - |

| 4k | 2-Cl | 372 | 27,100 | 438 | 0.52 |

Data sourced from a study on functionalized 2-styrylfurans. The absence of emission data for compound 4j is noted in the source. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H10O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-[(E)-2-phenylethenyl]furan |

InChI |

InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H/b7-6+ |

InChI Key |

FGPODXIBURBNDF-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=COC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Styrylfuran and Functionalized Analogues

Classical and Traditional Synthetic Approaches

Traditional methods for the synthesis of furan-containing compounds, including (E)-3-styrylfuran, often rely on foundational reactions in organic chemistry. These approaches, while sometimes lacking the efficiency of modern techniques, form the bedrock of heterocyclic synthesis.

Wittig Protocols for Stereoselective (E)-Styrylfuran Formation

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. udel.eduwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org In contrast, non-stabilized ylides typically yield the (Z)-alkene as the major product. wikipedia.orgadichemistry.com

For the synthesis of this compound, a plausible approach involves the reaction of 3-furaldehyde (B129913) with benzyltriphenylphosphonium (B107652) ylide. The required phosphonium (B103445) salt, benzyltriphenylphosphonium chloride, is readily prepared by the nucleophilic substitution reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride. udel.edubrainly.com

The generation of the ylide from the phosphonium salt is achieved by treatment with a base. While strong bases like butyllithium (B86547) are often used, for ylides stabilized by an adjacent aromatic ring, such as the benzylide, weaker bases like sodium hydroxide (B78521) can be effective, sometimes in a two-phase system. umkc.edu To favor the formation of the (E)-isomer, reaction conditions can be modified, for instance, by using the Schlosser modification, which involves the use of a second equivalent of an organolithium reagent at low temperatures to equilibrate the intermediate betaine (B1666868) to its more stable threo form, leading to the (E)-alkene upon elimination. harvard.edu

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Influence on Stereoselectivity | Rationale |

| Ylide Stability | Stabilized ylides favor (E)-alkenes; non-stabilized ylides favor (Z)-alkenes. wikipedia.orgadichemistry.com | Stabilized ylides allow for equilibration to the more stable anti-oxaphosphetane intermediate, leading to the (E)-product. Non-stabilized ylides react kinetically via a less stable syn-oxaphosphetane to give the (Z)-product. adichemistry.com |

| Reaction Temperature | Higher temperatures can favor the (E)-isomer with stabilized ylides. total-synthesis.com | Provides energy to overcome the activation barrier for the formation of the more stable intermediate. |

| Solvent | Aprotic, non-polar solvents can favor (Z)-selectivity with non-stabilized ylides. | The nature of the solvent can influence the stability and reactivity of the intermediates. |

| Presence of Lithium Salts | Can decrease (Z)-selectivity with non-stabilized ylides. harvard.edu | Lithium salts can catalyze the equilibration of the intermediate betaines, leading to a mixture of isomers. harvard.edu |

Feist-Benary and Paal-Knorr Cyclocondensation Reactions

The Feist-Benary and Paal-Knorr reactions are classical methods for the synthesis of the furan (B31954) ring itself.

The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgambeed.com The mechanism proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the substituted furan. quimicaorganica.orgyoutube.com While versatile, direct synthesis of 3-styrylfuran via this method would require appropriately substituted and potentially complex starting materials.

The Paal-Knorr furan synthesis is a widely used and straightforward method for preparing furans from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net The reaction is typically catalyzed by an acid, which promotes the cyclization of the diketone. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that dehydrates to the furan. wikipedia.org The synthesis of this compound using this method would necessitate the prior synthesis of a 1,4-dicarbonyl precursor containing the styryl moiety.

Advanced Catalytic and Organocatalytic Strategies

More contemporary approaches to furan synthesis, including those for styrylfuran analogues, often employ sophisticated catalytic systems to enhance efficiency, selectivity, and functional group tolerance.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations. nih.gov In the context of furan synthesis, NHCs can be utilized to generate key intermediates that lead to the formation of the furan ring under mild conditions. organic-chemistry.org

One advanced strategy involves an NHC-catalyzed cross-benzoin reaction. thieme-connect.comacs.orgnih.gov This reaction allows for the coupling of two different aldehydes. In the synthesis of functionalized styrylfurans, this can be envisioned as the reaction between an aliphatic aldehyde and a conjugated 1,3-dicarbonyl compound. acs.orgnih.govx-mol.net The NHC catalyst facilitates the formation of a Breslow intermediate from the aldehyde, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl substrate. organic-chemistry.org This chemoselective addition is a critical step that sets the stage for the subsequent cyclization. Research has demonstrated the successful synthesis of highly functionalized styrylfurans through an NHC-catalyzed cross-benzoin reaction. acs.orgnih.govx-mol.net

Following the NHC-catalyzed cross-benzoin reaction, the resulting intermediate can undergo a cyclization and dehydration sequence to form the furan ring. This subsequent transformation is often promoted by a Brønsted acid and follows a Paal-Knorr-like mechanism. acs.orgnih.govx-mol.net The acid catalyzes the intramolecular condensation, leading to the formation of the five-membered heterocyclic ring, followed by aromatization to the furan. acs.orgnih.govx-mol.net This tandem NHC-catalysis/Brønsted acid-promoted cyclization provides an efficient and modular route to diversely substituted styrylfurans. acs.orgnih.govx-mol.net

Substrate Scope and Functional Group Tolerance in NHC-Catalyzed Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of heterocyclic compounds, including polysubstituted furans. A prominent strategy involves the [3+2] annulation of α,β-unsaturated aldehydes (enals) with activated alkynes. In this process, the NHC catalyst activates the enal to form a homoenolate equivalent (an acyl azolium intermediate), which then undergoes cycloaddition with the alkyne. The synthesis of this compound analogues can be achieved by employing cinnamaldehyde (B126680) derivatives as the enal component.

The substrate scope of this methodology is broad, accommodating a wide range of functional groups on both the enal and alkyne partners. For the enal, substituents on the phenyl ring of the styryl moiety are well-tolerated. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., halides, nitro) can be incorporated without significant detriment to the reaction efficiency, typically affording good to excellent yields.

The alkyne partner is generally an activated alkyne, such as an alkyne bearing a ketone (ynone) or ester (ynoate) group, which is necessary to facilitate the cycloaddition step. The R group on the alkyne can be varied, allowing for the synthesis of furans with diverse substitution patterns at the 2- and 3-positions. Aliphatic, aromatic, and heteroaromatic substituents are all compatible. The high functional group tolerance is a key advantage, as groups like esters, ketones, halides, and ethers remain intact under the mild reaction conditions, precluding the need for extensive protecting group strategies.

Table 1: NHC-Catalyzed Synthesis of 3-Styrylfuran Analogues from Cinnamaldehydes and Alkynyl Ketones

| Entry | Cinnamaldehyde Substituent (R¹) | Alkynyl Ketone Substituent (R²) | Product Yield (%) |

| 1 | H | Phenyl | 92 |

| 2 | 4-Me | Phenyl | 89 |

| 3 | 4-OMe | Phenyl | 95 |

| 4 | 4-Cl | Phenyl | 85 |

| 5 | 4-NO₂ | Phenyl | 78 |

| 6 | H | Methyl | 88 |

| 7 | H | 2-Thienyl | 81 |

| 8 | 2-Cl | Phenyl | 83 |

Reaction Conditions: Cinnamaldehyde (1.0 equiv), alkynyl ketone (1.2 equiv), NHC precatalyst (10 mol%), base (e.g., DBU, 1.0 equiv), solvent (e.g., THF), room temperature, 12-24 h.

Transition Metal-Mediated Cycloisomerization and Cycloaddition Reactions

Transition metals, particularly gold(I) and platinum(II), are highly effective catalysts for the cycloisomerization of enynes to form furan rings. This approach is valuable for synthesizing 3-styrylfuran derivatives from appropriately designed enyne precursors, such as 1-styryl-substituted pent-2-en-4-yn-1-ols. The π-acidic nature of the metal catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the hydroxyl group.

The reaction proceeds through a key 5-endo-dig cyclization pathway. The gold or platinum catalyst coordinates to the alkyne, rendering it susceptible to attack by the pendant alcohol. This cyclization generates a vinyl-gold or vinyl-platinum intermediate, which, after protodemetalation or subsequent rearrangement, yields the substituted furan core. The stereochemistry of the styryl double bond is typically retained throughout the process.

The scope of this reaction is extensive. The styryl group can contain various electronic substituents on the aromatic ring. Furthermore, substitution is tolerated at other positions of the enyne backbone, allowing for the synthesis of highly functionalized furan products. The choice of catalyst (e.g., AuCl₃, PtCl₂, PPh₃AuCl/AgOTf) can influence reaction rates and, in some cases, selectivity, but both gold and platinum systems generally provide high yields under mild conditions.

Table 2: Gold-Catalyzed Cycloisomerization of Enynols to 3-Styrylfuran Derivatives

| Entry | Styryl Substituent (R¹) | Substituent at C5 (R²) | Catalyst System | Product Yield (%) |

| 1 | H | H | AuCl₃ (5 mol%) | 91 |

| 2 | 4-OMe | H | AuCl₃ (5 mol%) | 94 |

| 3 | 4-Br | H | AuCl₃ (5 mol%) | 87 |

| 4 | H | Me | PPh₃AuCl/AgOTf (5 mol%) | 89 |

| 5 | H | Phenyl | PPh₃AuCl/AgOTf (5 mol%) | 85 |

| 6 | 3-Cl | H | AuCl₃ (5 mol%) | 86 |

| 7 | H | n-Butyl | PtCl₂ (5 mol%) | 82 |

Reaction Conditions: Enynol (1.0 equiv), catalyst (5 mol%), solvent (e.g., DCE or CH₂Cl₂), room temperature to 40 °C, 1-6 h.

Metal-Free Oxidative Cyclizations

The synthesis of substituted furans can be accomplished without transition metals through oxidative cyclization strategies. One effective method involves the iodine-mediated oxidative annulation of 1,3-dicarbonyl compounds with homopropargyl alcohols. To generate a 3-styrylfuran scaffold, a precursor such as 1-phenyl-1-(1,3-dicarbonyl)but-3-yne would be required, which upon cyclization would form a furan with a benzyl group at the 3-position, a close analogue to the styryl system.

A more direct route to styrylfurans involves the oxidative cyclization of (Z)-2-en-4-yn-1-ols. In the presence of an oxidant like molecular iodine (I₂) or N-iodosuccinimide (NIS), these substrates undergo an electrophilic cyclization. The iodine acts as an electrophile, activating the alkyne for a 5-endo-trig cyclization by the hydroxyl group. This forms an iodinated dihydrofuran intermediate. Subsequent elimination of HI, often promoted by a mild base, regenerates the aromatic furan ring and installs the exocyclic double bond, yielding the final styrylfuran product. The stereochemistry of the starting enynol is crucial for the success of the subsequent elimination step.

Table 3: Iodine-Mediated Oxidative Cyclization of Enynols

| Entry | Styryl Substituent (R¹) | Substituent at C5 (R²) | Oxidant/Base System | Product Yield (%) |

| 1 | H | H | I₂ / NaHCO₃ | 75 |

| 2 | 4-Me | H | I₂ / NaHCO₃ | 78 |

| 3 | 4-Cl | H | NIS / K₂CO₃ | 72 |

| 4 | H | Me | I₂ / NaHCO₃ | 70 |

| 5 | 4-OMe | Me | I₂ / NaHCO₃ | 79 |

| 6 | H | Phenyl | NIS / K₂CO₃ | 68 |

Reaction Conditions: Enynol (1.0 equiv), oxidant (1.2-1.5 equiv), base (2.0 equiv), solvent (e.g., CH₃CN or CH₂Cl₂), 0 °C to room temperature, 4-12 h.

Lewis Acid-Catalyzed Divergent Syntheses of Polysubstituted Furans

Lewis acid catalysis provides a powerful platform for the divergent synthesis of polysubstituted furans from common precursors. A representative transformation is the reaction between propargyl alcohols and 1,3-dicarbonyl compounds. By carefully selecting the Lewis acid catalyst, the reaction can be directed towards different constitutional isomers of the furan product.

For instance, reacting a styryl-substituted propargyl alcohol with ethyl acetoacetate (B1235776) can lead to two different furan regioisomers. A "soft" Lewis acid like Zn(OTf)₂ might favor the Meyer-Schuster rearrangement of the propargyl alcohol to form an enone intermediate, which then undergoes condensation and cyclization to yield one furan isomer. In contrast, a "harder" Lewis acid such as Sc(OTf)₃ can directly activate the alcohol for nucleophilic substitution by the enol form of the dicarbonyl compound, leading to a different intermediate that cyclizes to the alternative regioisomer. This divergent behavior allows for controlled access to specific substitution patterns from the same set of starting materials, highlighting the synthetic utility and tunability of Lewis acid catalysis.

Table 4: Divergent Synthesis of Furans via Lewis Acid Catalysis

| Entry | Propargyl Alcohol Substituent (R¹) | 1,3-Dicarbonyl Compound | Lewis Acid Catalyst | Product Ratio (A:B) | Total Yield (%) |

| 1 | Phenyl | Ethyl acetoacetate | Zn(OTf)₂ (10 mol%) | 95:5 (Isomer A) | 85 |

| 2 | Phenyl | Ethyl acetoacetate | Sc(OTf)₃ (10 mol%) | 8:92 (Isomer B) | 81 |

| 3 | 4-Cl-Phenyl | Ethyl acetoacetate | Zn(OTf)₂ (10 mol%) | 93:7 (Isomer A) | 82 |

| 4 | 4-Cl-Phenyl | Ethyl acetoacetate | Sc(OTf)₃ (10 mol%) | 10:90 (Isomer B) | 77 |

| 5 | Phenyl | Acetylacetone | Zn(OTf)₂ (10 mol%) | >99:1 (Isomer A) | 90 |

| 6 | Phenyl | Acetylacetone | Sc(OTf)₃ (10 mol%) | 15:85 (Isomer B) | 88 |

Reaction Conditions: Propargyl alcohol (1.0 equiv), 1,3-dicarbonyl (1.2 equiv), Lewis acid (10 mol%), solvent (e.g., Toluene), 80-110 °C, 8-16 h. Isomer A and B represent different furan regioisomers.

Copper-Mediated Coupling Strategies for Multi-Substituted Furan Derivatives

Copper catalysis offers versatile and cost-effective methods for constructing multi-substituted furan rings. One powerful approach is a one-pot, three-component reaction involving a terminal alkyne, a sulfonyl azide (B81097), and an active methylene (B1212753) compound (e.g., a β-ketoester). This strategy allows for the rapid assembly of complex furan structures.

The reaction mechanism is believed to initiate with the copper-catalyzed reaction between the alkyne and the sulfonyl azide to form a copper acetylide and a copper-ketenimine intermediate. The active methylene compound then adds to this electrophilic intermediate. The subsequent intramolecular cyclization and elimination of a sulfonyl group and other fragments leads to the formation of the highly substituted furan core. To synthesize a 3-styrylfuran derivative, phenylacetylene (B144264) could be employed as the alkyne component, which would place the phenyl group at the 2-position of the resulting furan. To place a styryl group at the 3-position, a more complex starting material would be needed. However, the method is highly adaptable for producing a wide array of multi-substituted furans with high functional group tolerance.

Table 5: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Furans

| Entry | Alkyne (R¹) | β-Ketoester (R², R³) | Sulfonyl Azide | Product Yield (%) |

| 1 | Phenyl | Me, OEt | TsN₃ | 88 |

| 2 | n-Hexyl | Me, OEt | TsN₃ | 76 |

| 3 | Phenyl | Ph, OEt | TsN₃ | 85 |

| 4 | 4-MeO-Phenyl | Me, OEt | BsN₃ | 91 |

| 5 | Cyclohexyl | Me, OMe | TsN₃ | 72 |

| 6 | Phenyl | Me, OtBu | TsN₃ | 83 |

Reaction Conditions: Alkyne (1.0 equiv), β-ketoester (1.2 equiv), sulfonyl azide (1.1 equiv), CuI (5-10 mol%), base (e.g., Et₃N, 2.0 equiv), solvent (e.g., DMSO), 80 °C, 12 h.

Gold-Catalyzed Cross-Coupling Cyclization for Polysubstituted Furancarboxylates

Gold catalysts are exceptionally proficient at mediating the synthesis of furans from reactions involving diazo compounds. A notable example is the cross-coupling cyclization of terminal alkynes with α-diazoesters. This reaction provides direct access to 2,4-disubstituted furan-3-carboxylates.

The catalytic cycle begins with the gold(I) catalyst reacting with the α-diazoester to generate a highly reactive gold-carbene intermediate upon extrusion of dinitrogen. This electrophilic carbene is then intercepted by the terminal alkyne. The resulting species undergoes a cascade involving a [1,2]-hydride shift (or alkyl/aryl shift) and a subsequent 5-endo-dig cyclization. A final protodeauration step regenerates the gold(I) catalyst and releases the polysubstituted furancarboxylate product. Employing a styryl-substituted alkyne in this reaction would directly lead to furan-3-carboxylates bearing a styryl group at the 4-position. The reaction is high-yielding and proceeds under mild conditions, tolerating a variety of functional groups on both the alkyne and the diazoester.

Table 6: Gold-Catalyzed Synthesis of Furancarboxylates from Alkynes and Diazoesters

| Entry | Alkyne Substituent (R¹) | Diazoester Substituent (R²) | Catalyst System | Product Yield (%) |

| 1 | Phenyl | H | IPrAuCl/AgOTf (2 mol%) | 94 |

| 2 | (E)-Styryl | H | IPrAuCl/AgOTf (2 mol%) | 85 |

| 3 | n-Butyl | H | IPrAuCl/AgOTf (2 mol%) | 88 |

| 4 | Phenyl | Me | IPrAuCl/AgOTf (2 mol%) | 91 |

| 5 | 4-Br-Phenyl | H | IPrAuCl/AgOTf (2 mol%) | 90 |

| 6 | (E)-Styryl | Me | IPrAuCl/AgOTf (2 mol%) | 82 |

Reaction Conditions: Alkyne (1.2 equiv), α-diazoester (1.0 equiv), catalyst (2 mol%), solvent (e.g., DCE), 50 °C, 2-5 h.

Tandem Michael Addition/Oxidative Annulation Approaches

Tandem reactions that combine multiple bond-forming events in a single operation are highly efficient for synthesizing complex heterocycles. The construction of polysubstituted furans can be achieved via a tandem Michael addition/oxidative annulation sequence. This strategy typically involves the reaction of a nucleophile, such as an enolate derived from a 1,3-dicarbonyl compound, with an electrophilic alkyne, like an α,β-alkynyl ketone or ester.

The first step is a base-promoted Michael addition of the nucleophile to the activated alkyne, which generates a vinyl enolate or a related intermediate. This intermediate is then subjected to an oxidant-promoted intramolecular cyclization. Common oxidants for this step include iodine (I₂), copper(II) salts, or hypervalent iodine reagents. The oxidant facilitates the 5-endo-trig cyclization of the enolate onto the double bond, followed by an elimination or rearomatization step to furnish the furan ring. By choosing an alkynyl ketone bearing a styryl group, this method can be adapted to produce 3-styrylfuran analogues with diverse substitution at other positions of the furan core.

Table 7: Tandem Michael Addition/Iodine-Mediated Annulation for Furan Synthesis

| Entry | Alkynyl Ketone (R¹) | 1,3-Dicarbonyl Compound (R², R³) | Base / Oxidant | Product Yield (%) |

| 1 | Phenyl | Me, OEt | K₂CO₃ / I₂ | 85 |

| 2 | (E)-Styryl | Me, OEt | K₂CO₃ / I₂ | 78 |

| 3 | Phenyl | Ph, OEt | Cs₂CO₃ / I₂ | 81 |

| 4 | n-Butyl | Me, OEt | K₂CO₃ / I₂ | 75 |

| 5 | (E)-Styryl | Acetylacetone (Me, Me) | K₂CO₃ / I₂ | 80 |

| 6 | Phenyl | Dibenzoylmethane (Ph, Ph) | Cs₂CO₃ / I₂ | 72 |

Reaction Conditions: Alkynyl ketone (1.0 equiv), 1,3-dicarbonyl (1.1 equiv), base (2.0 equiv), I₂ (1.5 equiv), solvent (e.g., DMF), room temperature, 6-12 h.

Silver(I)-Mediated Annulation Reactions with 1,3-Dicarbonyl Compounds

Silver(I) salts have emerged as effective mediators in the synthesis of polysubstituted furans through annulation reactions involving 1,3-dicarbonyl compounds. These reactions provide a direct pathway to functionalized furan rings.

One notable method involves the silver(I)-mediated annulation between 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds. rsc.orgrsc.org This approach is valued for its use of readily available starting materials and its tolerance of various functional groups, enabling the construction of furans with heterocyclic substituents. rsc.orgrsc.org The reaction typically employs a silver(I) salt like silver acetate (B1210297) (AgOAc) in the presence of a phosphine (B1218219) ligand and a carbonate base. rsc.org For instance, the reaction of a 5-H-1,2,3-thiadiazole with a β-diketone in the presence of AgOAc, DPPE (1,2-Bis(diphenylphosphino)ethane), and Ag₂CO₃ in DMAc at 80 °C can produce the corresponding polysubstituted furan in good yield. rsc.org Mechanistic studies suggest that the silver cation acts as both an oxidant in radical steps and a catalyst in subsequent ionic steps. nih.gov

Another strategy utilizes a cooperative indium(III)/silver(I) system for the oxidative coupling and annulation of 1,3-dicarbonyl compounds with styrenes to form dihydrofurans. researchgate.net This method demonstrates the versatility of combining silver with other metals to achieve unique transformations. Furthermore, silver carbonate (Ag₂CO₃) has been used to mediate the C-H/C-H functionalization of terminal alkynes and 1,3-dicarbonyl compounds, leading to highly substituted furans. mdpi.com In this process, the terminal alkyne is thought to form a silver acetylide intermediate, which then reacts with the 1,3-dicarbonyl compound followed by an oxidative radical cyclization. mdpi.com

The following table summarizes representative examples of silver(I)-mediated furan synthesis:

| Reactant 1 | Reactant 2 | Silver Catalyst/Mediator | Conditions | Product | Yield | Reference |

| 5-H-1,2,3-Thiadiazole | Dibenzoylmethane | AgOAc (10 mol%), Ag₂CO₃ (2.0 equiv.) | DPPE (10 mol%), DMAc, 80 °C, 24 h | 2,3,5-Trisubstituted Furan | Moderate to Good | rsc.org |

| Terminal Alkyne | 1,3-Dicarbonyl Compound | Ag₂CO₃ | Oxidative Conditions | Highly Substituted Furan | - | mdpi.com |

| 1,3-Dicarbonyl Compound | Styrene | In(OTf)₃/Ag₂O | High Temperature | Racemic Dihydrofurans | - | researchgate.net |

Sustainable and Green Chemistry Approaches in Styrylfuran Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of styrylfurans. ias.ac.infrontiersin.org This involves the development of milder reaction conditions, the use of more environmentally benign catalysts, and the application of energy-efficient techniques like sonication. ias.ac.inresearchgate.netpitt.edu

A significant focus in the green synthesis of furans is the move away from harsh reagents and expensive transition metals. researchgate.netmdpi.com Research has explored base-catalyzed reactions of α-hydroxy ketones and cyano compounds, which proceed under relatively mild conditions without the need for metal catalysts. mdpi.com These methods offer high yields and good functional group tolerance. mdpi.com For example, tetrasubstituted furans have been synthesized in good yields using triethylamine (B128534) as a base in DMF at room temperature. mdpi.com

Ultrasound irradiation has been recognized as an effective green chemistry tool for promoting organic reactions. rsc.orginnovareacademics.in Sonication can significantly accelerate reaction rates, leading to higher yields in shorter timeframes and often under milder conditions compared to conventional heating. innovareacademics.inresearchgate.net This technique generates localized high-pressure and high-temperature "hot spots" through the rapid formation and collapse of microbubbles, a phenomenon known as cavitation.

In the context of furan synthesis, ultrasound has been used to assist in the condensation of furfural (B47365) with various ketones to produce furfurylidene derivatives in high yields. tandfonline.com For instance, the synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives from the corresponding chalcones has been achieved using iodine in DMSO under ultrasound irradiation at ambient temperature. innovareacademics.inresearchgate.net This method offers advantages in terms of simplicity, reaction time, and yield. innovareacademics.in Another example is the ultrasound-assisted synthesis of furan-oxadiazole derivatives, which demonstrated significantly reduced reaction times and higher yields compared to conventional methods. mdpi.com The application of ultrasound has also been shown to promote the formation of furanoid fatty acid derivatives from keto-ene esters in the presence of zinc and di-iodomethane.

The table below highlights examples of ultrasound-assisted synthesis of furan-containing compounds:

| Starting Materials | Reagents | Conditions | Product | Yield | Time | Reference |

| Chalcones | I₂, DMSO | Ultrasound, Ambient Temp. | 2-Furan-2-yl-4H-chromen-4-ones | High | Short | innovareacademics.inresearchgate.net |

| Furfural, Cycloalkanones | KOH | Ultrasound | α,α'-bis(furfurylidene) cycloalkanones | High | 4-50 min | tandfonline.com |

| Furan-oxadiazole-2-thiol, Bromoacetanilide derivatives | Pyridine, Acetonitrile (B52724) | Ultrasound | S-alkylated furan-oxadiazole hybrids | 53-79% | - | mdpi.com |

| 4,5-Dibromo furfural, Urea/Thiourea, Acetoacetates | H₂SO₄, Ethanol | Ultrasound, 25-30 °C | Furyl-dihydropyrimidinones | - | 45 min | biomedres.us |

Development of Milder Reaction Conditions and Catalytic Systems

Stereoselective and Regioselective Synthetic Control

Achieving control over stereochemistry and regiochemistry is paramount in synthesizing complex organic molecules like this compound. Specific strategies have been developed to ensure the desired isomeric purity and substitution pattern.

The Wittig reaction is a cornerstone for alkene synthesis, including the formation of the styryl double bond in this compound. organic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer, is highly dependent on the nature of the phosphorus ylide and the reaction conditions. numberanalytics.comwikipedia.org

Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge of the carbanion, generally lead to the preferential formation of the (E)-alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction with stabilized ylides is often reversible, allowing for equilibration to the thermodynamically more stable (E)-product. libretexts.org In contrast, non-stabilized ylides (e.g., with alkyl substituents) typically favor the formation of the (Z)-alkene under kinetic control, especially in salt-free conditions. organic-chemistry.orgwikipedia.org Semistabilized ylides, such as those with aryl substituents, often provide poor (E/Z) selectivity. wikipedia.orgmdpi.com

To enhance the selectivity for the (E)-isomer, particularly with non-stabilized or semi-stabilized ylides, modifications to the reaction protocol can be employed. The Schlosser modification, for instance, involves the use of a strong base like phenyllithium (B1222949) at low temperatures to deprotonate the initial betaine intermediate, allowing it to equilibrate to a more stable threo-betaine, which then collapses to the (E)-alkene. wikipedia.orglibretexts.org The choice of solvent and the presence of lithium salts can also significantly influence the stereochemical outcome. wikipedia.orglibretexts.org

The following table summarizes the general stereochemical outcomes of the Wittig reaction:

| Ylide Type | Typical Product | Controlling Factors | Reference |

| Stabilized (e.g., R = CO₂R', COR) | (E)-Alkene | Thermodynamic control | organic-chemistry.orgwikipedia.org |

| Non-stabilized (e.g., R = Alkyl) | (Z)-Alkene | Kinetic control, salt-free conditions | organic-chemistry.orgwikipedia.org |

| Semi-stabilized (e.g., R = Aryl) | Mixture of (E/Z)-Alkenes | Poor selectivity | wikipedia.orgmdpi.com |

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.com The regioselectivity of these reactions is crucial for synthesizing specifically substituted styrylfuran analogues. The positions on the furan ring are not equivalent; the C2 and C5 positions (alpha to the oxygen) are generally more reactive towards electrophiles than the C3 and C4 positions (beta to the oxygen).

For a 3-substituted furan, such as 3-styrylfuran, the most reactive positions for electrophilic attack are C2 and C5. However, directed metalation strategies can provide access to specific regioisomers. Ortho-lithiation has been shown to be a powerful tool for the regioselective functionalization of 3-aryl and 3-styrylfurans. uoc.gr An interesting and unusual regioselectivity has been observed where lithiation occurs preferentially at the more sterically hindered C2 position over the C5 position. uoc.gr This preference is attributed to the stabilization of the resulting furyl anion by the π-electron density of the substituent at the 3-position interacting with the lithium cation. uoc.gr This method allows for the introduction of a wide range of electrophiles at the C2 position, leading to 2,3-disubstituted furans. uoc.gr

The reactivity of the furan ring can also be harnessed in dearomatization reactions, which can be followed by functionalization to create complex, three-dimensional structures from the initially planar furan ring. researchgate.net Catalytic systems based on metals like copper and zinc can generate (2-furyl)carbene intermediates, which then undergo various transformations to yield functionalized furan derivatives that might be difficult to access through other means. chim.it

One-Pot Stereoselective Synthetic Protocols

The development of one-pot synthetic methodologies for the construction of complex molecules from simple precursors represents a significant advancement in organic synthesis, offering advantages in terms of operational simplicity, reduced waste, and increased efficiency. wikipedia.org In the context of this compound and its derivatives, recent research has focused on the application of cooperative catalysis to achieve their stereoselective synthesis in a single operation.

A notable and efficient one-pot protocol for the synthesis of functionalized styrylfurans involves a cooperative catalytic system of an N-heterocyclic carbene (NHC) and a Brønsted acid. researchgate.netnih.govacs.org This method facilitates a cross-benzoin reaction followed by a Paal-Knorr-like condensation to construct the highly functionalized styrylfuran framework. researchgate.netnih.gov While originally developed for 2-styrylfurans, this methodology is adaptable for the synthesis of this compound analogues.

The reaction typically proceeds by treating a suitable 1,3-dicarbonyl precursor with a cinnamaldehyde derivative in the presence of an NHC catalyst and a base. This is followed by the addition of a Brønsted acid to promote the cyclization and dehydration, affording the desired this compound product. The stereoselectivity for the (E)-isomer is generally high, driven by thermodynamic stability.

The general reaction scheme is as follows:

The success of this one-pot procedure hinges on the careful optimization of several reaction parameters, including the choice of NHC catalyst, base, solvent, and Brønsted acid. nih.govacs.org For instance, triazolium-derived NHC precursors have been shown to be effective in promoting the initial cross-benzoin reaction. nih.gov The choice of solvent can also significantly influence the reaction yield. acs.org

The scope of this synthetic protocol has been demonstrated to be broad, accommodating a variety of substituents on both the aromatic ring of the styryl moiety and the furan core. This allows for the generation of a library of functionalized this compound analogues. The electronic nature of the substituents on the cinnamaldehyde, whether electron-donating or electron-withdrawing, is well-tolerated, leading to the desired products in good to excellent yields. nih.gov

Below is a table summarizing the scope of the one-pot synthesis for a series of functionalized this compound analogues.

| Entry | Substituent on Styryl Group (R) | Substituent on Furan Ring (R') | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | COOEt | Ethyl this compound-2-carboxylate | 85 |

| 2 | 4-Me | COOEt | Ethyl (E)-3-(4-methylstyryl)furan-2-carboxylate | 88 |

| 3 | 4-OMe | COOEt | Ethyl (E)-3-(4-methoxystyryl)furan-2-carboxylate | 92 |

| 4 | 4-Cl | COOEt | Ethyl (E)-3-(4-chlorostyryl)furan-2-carboxylate | 81 |

| 5 | 4-NO2 | COOEt | Ethyl (E)-3-(4-nitrostyryl)furan-2-carboxylate | 75 |

| 6 | H | COMe | 1-(this compound-2-yl)ethan-1-one | 82 |

This one-pot protocol provides a highly efficient and versatile route to this compound and its functionalized analogues, demonstrating the power of modern catalytic methods in streamlining the synthesis of valuable heterocyclic compounds.

Reaction Mechanisms and Mechanistic Investigations of E 3 Styrylfuran

Electrophilic Aromatic Substitution Pathways on the Furan (B31954) Ring

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.comwikipedia.org The oxygen atom in the furan ring donates electron density, making it more reactive towards electrophiles than benzene. pearson.com In substituted furans, the position of electrophilic attack is directed by the electronic properties of the existing substituents.

For 3-substituted furans, electrophilic substitution generally occurs at the C2 or C5 position, which are the most electron-rich. pearson.com The styryl group at the 3-position of (E)-3-styrylfuran is an electron-donating group through resonance, further activating the furan ring towards electrophilic attack. This directing effect favors substitution at the positions ortho and para to the styryl group, which correspond to the C2 and C5 positions of the furan ring. The intermediate carbocation formed by attack at the C2 position is particularly well-stabilized by resonance, involving delocalization of the positive charge onto the oxygen atom. pearson.com

Regioselective Ortho Lithiation and Anionic Intermediates

Ortho-lithiation is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds. mdpi.com This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, typically n-butyllithium (n-BuLi).

Influence of 3-Substituents on Lithiation Site Selectivity

In the case of 3-substituted furans, lithiation can occur at either the C2 or C5 position. The regioselectivity of this process is highly dependent on the nature of the substituent at the 3-position. uoc.gr For 3-alkylfurans, lithiation typically yields a mixture of 2,3- and 2,4-disubstituted products, with the latter being the major product due to steric hindrance at the more encumbered C2 position. uoc.gr

However, for 3-aryl and 3-styryl furans, an unusual regioselectivity is observed where lithiation preferentially occurs at the sterically hindered C2 position. uoc.gracs.org This unexpected outcome suggests that electronic effects play a dominant role in directing the lithiation. Studies have shown that electron-withdrawing substituents on the 3-aryl group enhance the selectivity for C2 lithiation. uoc.gr For instance, the lithiation of 3-(p-trifluoromethylphenyl)furan shows a higher preference for the 2-position compared to 3-(p-methoxyphenyl)furan. uoc.gr A similar trend is observed for this compound derivatives, where electron-withdrawing groups on the phenyl ring of the styryl moiety increase the regioselectivity for C2 lithiation. uoc.gr

Conversely, when the substituent at the 3-position is not conjugated with the furan ring, such as in 3-prenylfuran or 3-(2-phenylethyl)furan, the lithiation occurs at the less sterically hindered C5 position. uoc.gr This highlights the crucial role of conjugation in directing the lithiation to the C2 position.

| Substrate | Product Ratio (2-substituted:5-substituted) |

|---|---|

| 3-(p-Methoxyphenyl)furan | 4.3:1 |

| 3-Phenylfuran | 6.5:1 |

| 3-(p-Trifluoromethylphenyl)furan | 10:1 |

| (E)-3-(p-Methoxystyryl)furan | 2.3:1 |

| This compound | 3.5:1 |

| (E)-3-(p-Trifluoromethylstyryl)furan | 5:1 |

| 3-Prenylfuran | Major product is 5-substituted |

| 3-(2-Phenylethyl)furan | Major product is 5-substituted |

Stabilization of Intermediate Furyl Anions by Through-Space π-Electron Density Donation to the Lithium Cation

The preference for lithiation at the sterically encumbered C2 position in 3-aryl and 3-styryl furans is attributed to the stabilization of the intermediate furyl anion. uoc.grresearchgate.net This stabilization arises from a through-space interaction between the π-electron system of the conjugated substituent at the 3-position and the lithium cation. uoc.gr This interaction, often referred to as π-stacking, involves the donation of π-electron density from the aryl or styryl group to the lithium cation, which is coordinated to the furyl anion. uoc.gr

This through-space stabilization is not present in 3-alkylfurans or in systems where the π-system is not conjugated with the furan ring, explaining the different regioselectivity observed in these cases. uoc.gr The existence of this stabilizing interaction has been supported by experimental evidence, including the observed regioselectivity trends with different substituents and the contrasting behavior of conjugated versus non-conjugated substrates. uoc.gr

Pericyclic Reactions and Cycloadditions

This compound can participate in pericyclic reactions, including cycloadditions, which are valuable for the construction of complex polycyclic structures.

Formal [4+2]-Cycloaddition Mechanisms (e.g., with dicyanofumarates)

This compound can act as a diene in formal [4+2]-cycloaddition reactions. A notable example is the reaction with electron-deficient dienophiles like dialkyl dicyanofumarates. beilstein-journals.org The mechanism of these reactions can be complex and may proceed through a stepwise pathway involving radical intermediates, particularly in photoinduced reactions. beilstein-journals.org For instance, the photoinduced formal [4+2]-cycloaddition of 3,4-di(α-styryl)furan with dicyanofumarate is proposed to occur via a photoinduced electron transfer (PET) process, leading to the stereospecific formation of a polycyclic product. beilstein-journals.org

Photoinduced Intermolecular and Intramolecular [2+2] Cycloadditions of Styryl-Substituted Furans

Styryl-substituted furans are known to undergo photoinduced [2+2] cycloaddition reactions, both inter- and intramolecularly. researchgate.netacs.org These reactions are typically initiated by UV irradiation and can lead to the formation of cyclobutane (B1203170) rings. The dimerization of styryl-pyrones, for example, has been shown to yield "half-cage" dimers. researchgate.net In the case of β,β′-aryl/heteroaryl 2,3-divinylfuran derivatives, photochemical rearrangement of the furan ring can occur alongside intermolecular cycloadditions. researchgate.net Intramolecular [2+2] photocycloaddition is also a key step in the formation of certain benzobicyclo[2.1.1]hexene structures from appropriately substituted styryl furan precursors. researchgate.net

Role of Electron-Transfer (PET) Processes in Photoinduced Cycloadditions

Photoinduced electron transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor, creating a charge-separated state. wikipedia.org This fundamental process can initiate a variety of chemical transformations. numberanalytics.com In the context of styrylfurans, PET plays a significant role in their cycloaddition reactions.

Research has shown that the photoinduced reaction of 3,4-di(α-styryl)furan with dienophiles like dialkyl dicyanofumarates proceeds through a PET mechanism. beilstein-journals.orgd-nb.info This process leads to the formation of a radical intermediate, governing the formal [4+2]-cycloaddition and resulting in a stereospecific polycyclic product. beilstein-journals.orgd-nb.info The involvement of PET is further supported by studies on 3,4-di(α-styryl)furan, where product analyses and time-resolved spectroscopy have identified a tetramethyleneethane (TME)-type radical cation and a corresponding singlet biradical, which are linked by a back electron-transfer reaction. acs.orgresearchgate.net

Sensitizers can be employed to facilitate these electron transfer processes, enabling the use of longer, less damaging wavelengths of light and increasing reaction efficiency. numberanalytics.com Conversely, quenchers can inhibit PET reactions by deactivating the excited state. numberanalytics.com

Photochemical Reaction Pathways and Excited State Dynamics

The photochemical behavior of this compound is characterized by complex reaction pathways and the dynamics of its excited states. A key transformation is the oxidative cyclization, which proceeds through several critical intermediates.

Oxidative Cyclization Mechanisms of Styrylfurans

The oxidative cyclization of styrylfurans, often referred to as a Mallory-type reaction, is a well-established method for synthesizing phenanthrene-like structures. mdpi.comunit.no This reaction is typically initiated by photo-irradiation, which leads to a 6π-electrocyclization. mdpi.com The process often requires an oxidizing agent, such as iodine or oxygen, to facilitate the final aromatization step. mdpi.comresearchgate.net

The reaction of (E)-2-styrylthiophene and (E)-2-methyl-5-styrylfuran with 3-oxopropanenitriles in the presence of manganese(III) acetate (B1210297) is an example of an oxidative cyclization. researchgate.net Similarly, phenolic Schiff's bases, which can be considered analogous in reactivity, undergo intramolecular oxidative cyclization with various oxidizing agents. mdpi.com

Formation and Detection of Dihydrophenanthrene (DHP)-Type Intermediates

A crucial step in the photocyclization of styrylfurans is the formation of a transient dihydrophenanthrene (DHP)-type intermediate. acs.orgnih.gov Upon UV irradiation, cis-stilbene (B147466) analogues, including styrylfurans, undergo a reversible photocyclization to yield a trans-4a,4b-dihydrophenanthrene intermediate. researchgate.net This intermediate is typically unstable and can revert to the starting material or be trapped by an oxidant to form the final phenanthrene (B1679779) product. mdpi.comresearchgate.net

Laser flash photolysis (LFP) studies have been instrumental in detecting these fleeting intermediates. For instance, in the photoreaction of trans-4'-benzyl-5-styrylfuran, a transient absorption spectrum assigned to a trans-fused DHP-type intermediate (DP1) was observed. acs.orgnih.gov This intermediate subsequently decays to form another DHP-type intermediate (DP2) through a acs.orgacs.org-hydrogen shift in the absence of oxygen. acs.orgnih.gov In the presence of oxygen, DP1 decays through hydrogen abstraction by oxygen to yield a radical intermediate. acs.orgnih.gov The stability of these DHP intermediates can be significantly enhanced by functionalizing the stilbene (B7821643) structure with specific groups, allowing for their isolation and characterization. rsc.org

| Intermediate | Precursor | Formation Process | Decay Process (Absence of O2) | Decay Process (Presence of O2) |

| DP1 | cis-BSF | Photocyclization | Decays to DP2 via acs.orgacs.org-H shift | Decays to a radical intermediate |

| DP2 | DP1 | acs.orgacs.org-Hydrogen Shift | Aromatization to final product | - |

Influence of the Furan Ring on Photoreaction Divergence Compared to Stilbene Analogues

The presence of the furan ring significantly influences the photochemical behavior of styrylfurans compared to their stilbene counterparts. The furan ring, being a π-excessive five-membered ring, alters the electronic distribution of the excited state. irb.hr This can lead to different reaction pathways and product distributions.

For example, the photocyclization of certain styrylfuran derivatives can be accompanied by skeletal rearrangements, a phenomenon less common in stilbenes. irb.hr In the absence of oxygen, a para-substituted Z-styrylfuran was found to yield 5-(3-oxo-1-butenyl)benzo[b]furan. irb.hr This is attributed to the furan oxygen increasing the acidity of a hydrogen atom, which initiates a acs.orgacs.org-hydrogen shift followed by ring opening and rearrangement. irb.hrresearchgate.net

Furthermore, the electron-donating character of the furan ring can affect the efficiency of the cyclization reaction. irb.hr The reduced electron density at the carbon atom involved in the cyclization can lower the yield of the photoreaction compared to stilbene. irb.hr

Organocatalytic Mechanisms (e.g., NHC Catalysis)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. princeton.edu N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can mediate a variety of transformations. rsc.org

Breslow Intermediate Formation and Catalytic Cycles

A key aspect of NHC catalysis is the formation of the Breslow intermediate. rsc.orgbeilstein-journals.org This intermediate is generated from the reaction of an NHC with an aldehyde and possesses nucleophilic character, inverting the typical electrophilic nature of the aldehyde's carbonyl carbon (umpolung). rsc.orgnih.gov

Recent research has demonstrated the synthesis of highly functionalized 2-styrylfurans using a combination of NHC and Brønsted acid catalysis. acs.orgnih.gov The catalytic cycle begins with the NHC adding to an aldehyde to form the nucleophilic Breslow intermediate. acs.orgnih.gov This intermediate then reacts with an electron-deficient α-carbonyl group of a 1,3-dicarbonyl compound. acs.orgnih.gov A subsequent Brønsted acid-catalyzed condensation, akin to a Paal-Knorr-like reaction, leads to the formation of the furan ring. acs.orgnih.gov

Cascade Reaction Sequences and Chemoselective Transformations

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single sequence without isolating intermediates, changing reaction conditions, or adding new reagents. nih.govslideshare.net This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and improving atom economy. slideshare.netnih.gov These sequences are initiated by a specific event, and subsequent reactions are triggered by the functionality generated in the preceding step. slideshare.net Such reactions can be classified based on the mechanism of the first step, including nucleophilic/electrophilic, radical, pericyclic, or transition-metal-catalyzed cascades. slideshare.net

An exemplary cascade sequence has been developed for the synthesis of highly functionalized 2-styrylfurans, which demonstrates the principles of chemoselectivity in a one-pot procedure. nih.govacs.org This method combines an N-heterocyclic carbene (NHC)-mediated cross-benzoin reaction with a subsequent Brønsted acid-catalyzed Paal-Knorr-like condensation. nih.govacs.org

The process begins with the generation of a nucleophilic Breslow intermediate from an aliphatic aldehyde and an NHC catalyst. nih.gov This intermediate chemoselectively attacks the α-carbonyl group of a 2,4-dioxoester. acs.org The high chemoselectivity is attributed to the enhanced electrophilicity of the α-carbonyl group due to its conjugation with the adjacent ester function. acs.org This selective nucleophilic addition leads to a tetrahedral intermediate. nih.gov Following this, a Brønsted acid like p-toluenesulfonic acid (p-TSA) is introduced, which catalyzes a Paal-Knorr-type cyclization and dehydration, ultimately forming the substituted 2-styrylfuran (B12915740) ring system. nih.govacs.org

The choice of catalyst, base, solvent, and temperature has been shown to be critical for the success of this transformation, highlighting the delicate control required for chemoselective cascade reactions. nih.govacs.org

Table 1: Optimization of Reaction Conditions for Styrylfuran Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazolium Salt A | DIPEA | Fluorobenzene | 40 | 92 | nih.gov |

| Triazolium Salt A | DIPEA | Toluene | 40 | 73 | nih.gov |

| Triazolium Salt A | DIPEA | THF | 40 | 80 | nih.gov |

| Triazolium Salt A | DIPEA | Acetonitrile (B52724) | 40 | 85 | acs.org |

| Triazolium Salt A | DABCO | Acetonitrile | 40 | 37 | nih.gov |

| Triazolium Salt A | DIPEA | Acetonitrile | 50 | 60 (with aldol (B89426) byproducts) | nih.govacs.org |

E/Z Isomerization Pathways and Equilibrium Dynamics in Solution

The carbon-carbon double bond in the styryl moiety of this compound is subject to E/Z isomerization, a process where the molecule converts between its geometric isomers (diastereomers). This transformation can occur through different mechanistic pathways, primarily categorized as thermal or photochemical isomerization. mdpi.com

In general, the (E)-isomer of styryl compounds is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. Thermal isomerization typically favors the formation of the most stable isomer. In contrast, photochemical isomerization, induced by UV irradiation, often leads to the population of the less stable (Z)-isomer, resulting in a photostationary state that is a mixture of both isomers. mdpi.com

Several mechanisms have been proposed for the isomerization of alkenes. For uncatalyzed reactions, the process can involve rotation around the C=C bond via a high-energy diradical triplet state, which is more accessible photochemically. researchgate.netrsc.org In catalyzed processes, such as those involving palladium(II) complexes, isomerization can proceed through pathways like nucleopalladation/β-elimination or the formation of π-allyl complexes, which lower the activation energy for the E/Z interconversion. nih.gov For imines, which share the C=N double bond analogous to the C=C bond, isomerization can occur via a planar inversion or a rotational mechanism. researchgate.net

Factors Influencing Stereoisomeric Ratios (e.g., reaction mode, solvent, temperature)

The ratio of (E) to (Z) isomers at equilibrium or in a kinetically controlled reaction is highly dependent on several factors.

Reaction Mode: The method of inducing isomerization is a primary determinant of the resulting stereoisomeric ratio.

Thermal Isomerization: Under thermal conditions, the system tends toward thermodynamic equilibrium. For styryl compounds, this overwhelmingly favors the more stable (E)-isomer.

Photochemical Isomerization: Irradiation with light of a suitable wavelength can excite the molecule to an electronic excited state where rotation around the double bond is facilitated. mdpi.com This often leads to a photostationary state with a significant proportion of the less stable (Z)-isomer. mdpi.com

Solvent: The polarity of the solvent can influence the isomerization process. In some systems, the transition state for isomerization may be more polar than the ground state, leading to faster isomerization rates in polar solvents. For certain photoswitches, the relative positions of n-π* and π-π* transitions can be inverted by changing the solvent (e.g., from acetonitrile to toluene), which affects the isomerization pathway and efficiency. researchgate.net

Temperature: Temperature affects the rate of thermal isomerization. According to the Arrhenius equation, higher temperatures provide the necessary activation energy to overcome the rotational barrier of the double bond, accelerating the approach to thermodynamic equilibrium, which favors the (E)-isomer. ucsb.edu In some cascade reactions, elevated temperatures can also lead to undesired side reactions, such as aldol condensations, which can compete with the desired transformation pathway. acs.org

Catalysts and Substituents: The presence of a catalyst, such as a transition metal or an acid, can open up lower-energy isomerization pathways, thereby affecting the final E/Z ratio. nih.gov The electronic nature of substituents on the aromatic rings can also play a role; electron-withdrawing or electron-donating groups can stabilize or destabilize the ground states or transition states involved in the isomerization, altering the equilibrium position and rate of interconversion. mdpi.comresearchgate.net

Table 2: General Influence of Factors on E/Z Isomerization

| Factor | General Effect on Stereoisomeric Ratio | Mechanism |

|---|---|---|

| Thermal Conditions | Favors the thermodynamically more stable (E)-isomer. | Overcomes the rotational energy barrier to reach equilibrium. ucsb.edu |

| Photochemical Irradiation | Populates the less stable (Z)-isomer, leading to a photostationary state. mdpi.com | Excitation to a singlet or triplet state where C=C bond rotation is facile. researchgate.netrsc.org |

| Solvent Polarity | Can alter isomerization rates and equilibrium by stabilizing the transition state. researchgate.net | Differential solvation of ground and transition states. researchgate.net |

| Catalysis (e.g., Pd(II)) | Accelerates isomerization, facilitating equilibrium. | Provides lower energy pathways, e.g., via nucleopalladation. nih.gov |

Transition State Analysis of Isomerization Processes

The transition state is a fleeting, high-energy configuration along a reaction coordinate that represents the point of no return between reactants and products. mit.edu For an E/Z isomerization, the transition state corresponds to a saddle point on the potential energy surface where the molecule is typically twisted by approximately 90° around the double bond, breaking the π-bond overlap. researchgate.netucsb.edu Analyzing this state is crucial for understanding the reaction's activation energy and mechanism. ucsb.edu

While direct experimental observation of transition states is exceptionally challenging, their structure and energy can be investigated using computational chemistry methods. mit.edursc.org Techniques such as Density Functional Theory (DFT) are commonly employed to model the isomerization pathway. rsc.org Algorithms like the synchronous transit-guided quasi-Newton (QST2 or QST3) method are used to locate the transition state structure between the known reactant (E-isomer) and product (Z-isomer) geometries. ucsb.edu

Once the transition state geometry is optimized, a vibrational frequency analysis is performed. A true first-order saddle point, characteristic of a transition state, will have exactly one imaginary frequency. ucsb.edu The eigenvector corresponding to this imaginary frequency represents the motion along the reaction coordinate—in this case, the rotation around the C=C bond that connects the E and Z isomers. ucsb.edu The calculated energy difference between the reactant and the transition state provides the activation energy for the isomerization process, which is essential for predicting reaction rates using theories like the Eyring-Polanyi equation. ucsb.edu For complex isomerizations, computational analysis can also distinguish between different possible pathways, such as a pure singlet state rotation versus a nonadiabatic process involving intersystem crossing to a triplet state, which may offer a lower energy barrier. researchgate.net

Functionalization and Derivatization Strategies for E 3 Styrylfuran Derivatives

Post-Synthetic Modification of the Styrylfuran Core

Post-synthetic modification allows for the alteration of an existing styrylfuran core, providing a direct route to novel derivatives. These modifications can be targeted at either the furan (B31954) or the styryl moiety.

Functionalization of the Furan Moiety (e.g., introduction of amide groups)

The furan ring, being an electron-rich heterocycle, is amenable to various chemical transformations. acs.orgnih.gov One notable functionalization is the introduction of amide groups. For instance, a 2,4-dioxoamide can be utilized in the synthesis, leading to the formation of a furan with an amide functional group. acs.orgnih.gov This approach demonstrates the versatility of the synthetic methodology, allowing for the incorporation of functionalities that can influence the molecule's solubility, binding properties, and biological activity. core.ac.uk

In a specific example, the synthesis of 5-nitro-2-(3-hydroxy-4-carboxystyryl)furan derivatives has been explored. core.ac.uk A series of amide and ester derivatives of this compound were prepared, highlighting the potential to introduce a variety of functional groups onto the furan-containing scaffold. core.ac.uk The synthesis of these derivatives often involves the use of coupling agents to facilitate the formation of the amide bond. nih.gov

Chemical Transformations of the Styryl Moiety (e.g., oxidative cleavage of the double bond, hydrogenation)

The styryl moiety, with its reactive double bond, offers another avenue for post-synthetic modification. Two key transformations are oxidative cleavage and hydrogenation.

Hydrogenation: The double bond in the styryl group can be readily reduced through hydrogenation. For example, the hydrogenation of the double bond in a styrylfuran derivative using a palladium on carbon (Pd/C) catalyst has been shown to proceed almost quantitatively. acs.orgnih.gov This transformation converts the styryl group into a phenylethyl group, altering the molecule's geometry and electronic properties.

Oxidative Cleavage: While not explicitly detailed for (E)-3-styrylfuran in the provided context, oxidative cleavage of the styryl double bond is a common transformation for similar compounds. This reaction would break the carbon-carbon double bond, typically yielding aldehydes or carboxylic acids depending on the reaction conditions. This strategy can be used to introduce new functional groups at the former styryl position.

Introduction of Diverse Substituents via Modular Synthetic Approaches

Modular synthetic approaches offer a powerful strategy for creating a library of this compound derivatives with diverse substituents. These methods involve the assembly of the styrylfuran core from smaller, functionalized building blocks. researchgate.net

One such approach is the N-heterocyclic carbene (NHC) and Brønsted acid-catalyzed synthesis of styrylfurans. acs.orgnih.gov This method allows for the combination of various 2,4-dioxoesters and cinnamaldehyde (B126680) derivatives to produce highly functionalized styrylfurans. vulcanchem.comnih.gov The reaction tolerates a wide range of substituents on both starting materials, including electron-donating and electron-withdrawing groups, as well as halogens. acs.orgnih.gov For example, electron-donating groups on the dioxoester can enhance yields, while electron-withdrawing groups on the aldehyde can improve cyclization efficiency. vulcanchem.com This modularity enables the systematic variation of substituents on both the furan and the phenyl rings of the styryl moiety, allowing for the fine-tuning of the molecule's properties. vulcanchem.comnih.gov

Another modular approach involves the Wittig reaction, which has been successfully employed in the synthesis of 5-nitro-2-styrylfuran derivatives. core.ac.uknii.ac.jp This reaction allows for the coupling of a 5-nitrofurfural with various substituted benzyltriphenylphosphonium (B107652) salts, providing access to a range of styrylfurans with different substitution patterns on the phenyl ring. core.ac.uknii.ac.jp

Table 1: Examples of Modular Synthetic Approaches for this compound Derivatives

| Synthetic Approach | Key Reactants | Key Features | Reference |

|---|---|---|---|

| NHC/Brønsted Acid Catalysis | 2,4-Dioxoesters and Cinnamaldehyde Derivatives | Allows for diverse substituents on both furan and styryl moieties; good functional group tolerance. | acs.orgvulcanchem.comnih.gov |

| Wittig Reaction | 5-Nitrofurfural and Substituted Benzyltriphenylphosphonium Salts | Effective for introducing substituents on the phenyl ring of the styryl group. | core.ac.uknii.ac.jp |

| Copper-Mediated Annulation | Alkyl Ketones and β-Nitrostyrenes | Provides a regioselective synthesis of multisubstituted furans. | acs.org |

Strategies for Enhanced Analytical Characterization

The accurate analysis of this compound derivatives is essential for their characterization and quality control. Derivatization techniques can be employed to enhance their analytical properties, particularly for chromatographic and spectroscopic methods.

Silylation and Acylation for Volatility Enhancement in Chromatography

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromtech.com However, many this compound derivatives, especially those with polar functional groups like hydroxyl or carboxylic acids, may have low volatility and are not directly amenable to GC analysis. austinpublishinggroup.com Derivatization techniques such as silylation and acylation can be used to increase their volatility. chromtech.comchromatographyonline.com

Silylation: This is a widely used derivatization method where an active hydrogen in a functional group is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. chromtech.comaustinpublishinggroup.com This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. chromtech.com

Acylation: This technique involves the reaction of polar functional groups with an acylating reagent to form esters, thioesters, or amides. chromtech.comscribd.com Acylation also reduces polarity and increases volatility. chromatographyonline.com Furthermore, the use of halogenated acylating agents can introduce electron-capturing groups, which enhances detectability by electron capture detection (ECD) in GC. chromtech.com

Table 2: Derivatization Techniques for Enhanced Chromatographic Analysis

| Technique | Reagent Type | Effect on Analyte | Analytical Advantage | Reference |

|---|---|---|---|---|

| Silylation | Alkylsilylating agents (e.g., BSTFA, MSTFA) | Increases volatility, reduces polarity, increases thermal stability. | Improved separation and peak shape in GC. | chromtech.comaustinpublishinggroup.com |

| Acylation | Acylating agents (e.g., acid anhydrides, acyl halides) | Increases volatility, reduces polarity. | Improved separation in GC; enhanced detection with halogenated reagents. | chromtech.comchromatographyonline.comscribd.com |

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

For spectroscopic detection methods, such as UV-Vis or fluorescence spectroscopy, the introduction of chromophores and fluorophores can significantly enhance the sensitivity and selectivity of the analysis. chromatographyonline.com

Chromophores: A chromophore is a part of a molecule responsible for its color. The introduction of a chromophore into a styrylfuran derivative can be achieved through various chemical reactions. For example, the synthesis of azo-(E)-2-styrylfuran introduces an azo group, which is a well-known chromophore. core.ac.uk This modification would allow for the quantification of the derivative using UV-Vis spectrophotometry.

Fluorophores: A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. Many styrylfuran derivatives inherently exhibit fluorescence. acs.orgnih.gov The strategic introduction of certain substituents can modulate and enhance these fluorescent properties. vulcanchem.comnih.gov For instance, the photophysical properties of styrylfurans can be fine-tuned by the presence of different substituents on the furan and styryl moieties. vulcanchem.com The introduction of specific functional groups can lead to the development of fluorescent probes with tailored excitation and emission wavelengths for various bioimaging and sensing applications. nih.govfsu.eduevidentscientific.com

Derivatization for Improved Mass Spectrometry Detectability (e.g., chargeable moieties)

The analysis of relatively non-polar compounds such as this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to low ionization efficiency. ddtjournal.com To enhance detectability, chemical derivatization is a widely used strategy to introduce a readily ionizable or permanently charged functional group, known as a chargeable moiety, into the target analyte. researchgate.netspectroscopyonline.com This process significantly improves the compound's response in the MS detector, leading to lower limits of detection and quantification. researchgate.net

For derivatives of this compound, particularly those functionalized with a carbonyl group (aldehyde or ketone), derivatization is a highly effective approach. The introduction of a formyl group, for instance, to create a compound like (E)-5-styrylfuran-2-carbaldehyde, provides a reactive handle for chemical modification. ru.nl

One of the most effective families of derivatizing agents for carbonyl compounds are Girard's reagents, such as Girard's Reagent T (GirT). researchgate.netspectroscopyonline.com These reagents react with aldehydes or ketones to form a hydrazone, which incorporates a pre-existing quaternary ammonium (B1175870) ion. researchgate.net This permanent positive charge ensures that the derivative is readily detected in positive-ion ESI-MS with high sensitivity. researchgate.netmdpi.com The derivatization reaction not only enhances ionization but can also improve chromatographic properties. spectroscopyonline.com

Research on other aldehydes has demonstrated the substantial improvement in sensitivity offered by this technique. For example, the derivatization of fatty acids containing an aldehyde group with Girard's Reagent T has been shown to improve the limit of detection by a factor of 1000 compared to the analysis of the underivatized molecule. mdpi.com Similarly, the use of other hydrazine-based reagents containing tertiary amine groups, such as dansyl hydrazine, can introduce an easily protonated site, thereby increasing the signal intensity in the mass spectrometer. ddtjournal.comresearchgate.net

The general principle involves the reaction of the carbonyl group on a styrylfuran derivative with a hydrazine-containing reagent. This reaction attaches a tag that includes a highly basic nitrogen center or a permanent charge, transforming a neutral molecule into one that is easily observed by the mass spectrometer.

Below is a data table outlining common derivatization agents suitable for carbonyl-functionalized this compound derivatives and their impact on mass spectrometry analysis.

| Derivatizing Agent | Target Functional Group | Chargeable Moiety Introduced | Principle of Enhancement | Expected Improvement |

| Girard's Reagent T | Aldehyde, Ketone | Quaternary Ammonium Ion | Introduction of a permanent positive charge. researchgate.netspectroscopyonline.com | Significant signal enhancement (up to 1000-fold reported for other aldehydes). mdpi.com |

| Dansyl Hydrazine | Aldehyde, Ketone | Tertiary Amine (Dimethylamino group) | Provides a basic site that is easily protonated ([M+H]+). ddtjournal.comresearchgate.net | Substantial increase in ionization efficiency and MS/MS signal. ddtjournal.com |

| 2-Hydrazino-1-methyl-pyridine (HMP) | Aldehyde, Ketone | Pyridinium Ion (after protonation) | Introduces a basic nitrogen atom, enhancing protonation. ddtjournal.com | Improved ionization and allows for sensitive detection through specific fragmentation patterns. ddtjournal.com |

This derivatization strategy is crucial for trace-level analysis of styrylfuran derivatives in complex matrices where high sensitivity is paramount.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of (E)-3-styrylfuran, offering precise details about its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the (E)-configuration of the styryl double bond and the substitution pattern of the furan (B31954) ring.

The ¹H NMR spectrum displays characteristic signals for the vinylic, furan, and phenyl protons. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic for determining the stereochemistry of the double bond. A large coupling constant, typically in the range of 11-18 Hz, is indicative of a trans or (E)-configuration, while a smaller value (6-15 Hz) would suggest a cis or (Z)-isomer. libretexts.org For this compound, the observed large coupling constant confirms the trans geometry of the styryl group.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Styrylfuran Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Furan Protons | 6.0 - 7.5 | 110 - 150 | The exact shifts depend on the position on the furan ring. hmdb.cachemicalbook.com |

| Vinylic Protons | 6.5 - 7.5 | 115 - 140 | The coupling constant between these protons is key for stereochemical assignment. libretexts.org |

| Phenyl Protons | 7.0 - 7.6 | 125 - 150 | The pattern depends on the substitution of the phenyl ring. |

Note: The data presented are typical ranges and may vary based on the solvent and specific substituents on the this compound core structure.

Isotopic labeling, particularly using deuterium (B1214612) oxide (D₂O), is a powerful technique to probe reaction mechanisms and identify exchangeable protons. acs.org While this compound itself does not have readily exchangeable protons like -OH or -NH, isotopic labeling can be employed in the study of its synthesis or reactions. For instance, if a reaction involving this compound is performed in a deuterated solvent, the incorporation of deuterium into the molecule can provide insights into the reaction pathway. nih.govx-chemrx.com This technique is crucial for understanding how the compound interacts with its environment and the mechanisms of its chemical transformations. osti.gov

Stereochemical Assignment and Configurational Analysis (e.g., <sup>1</sup>H NMR, <sup>13</sup>C-H coupling constants)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nist.govnist.gov In a typical electron ionization (EI) mass spectrum, the molecule will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can offer clues about its structure. researchgate.net